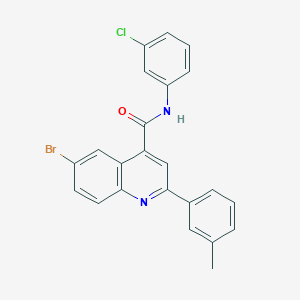

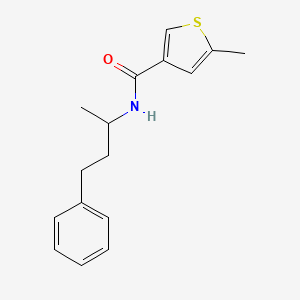

![molecular formula C17H17Cl2N3OS B4265408 2-(2,4-dichlorophenyl)-7-ethyl-2,3,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B4265408.png)

2-(2,4-dichlorophenyl)-7-ethyl-2,3,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(1H)-one

説明

Thieno[2,3-d]pyrimidines are a class of organic compounds that contain a pyrimidine ring fused to a thiophene ring . They have been the subject of numerous studies due to their wide range of biological activities, including antimicrobial, antifungal, analgesic, anti-inflammatory, anticancer, and antioxidant properties .

Synthesis Analysis

There are several methods for the synthesis of thieno[2,3-d]pyrimidines. One method involves the use of substituted pyrimidine-4-carboxylic acid derivatives in the construction of the thiophene ring . Another method uses 2-nitrothiophenes as the starting compounds for the preparation of esters of target acids by reducing their 1-N-oxides with phosphorus trichloride .Molecular Structure Analysis

The molecular structure of thieno[2,3-d]pyrimidines is characterized by a pyrimidine ring fused to a thiophene ring. The exact structure can vary depending on the specific substituents attached to the rings .Chemical Reactions Analysis

Thieno[2,3-d]pyrimidines can undergo various chemical reactions, depending on the specific substituents present. For example, they can participate in Pd-catalyzed carbonylation reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of thieno[2,3-d]pyrimidines can vary widely depending on their specific structure and substituents. Some general properties of this class of compounds include their aromaticity and their ability to participate in various chemical reactions .科学的研究の応用

Antimalarial Activity

The search for novel antimalarial agents is crucial due to the emergence of drug-resistant Plasmodium strains. Researchers have investigated the potential of Oprea1_479253 as an antimalarial compound. Studies have explored its inhibitory effects on Plasmodium falciparum, the parasite responsible for malaria. Further investigations are needed to determine its efficacy, mechanism of action, and safety profile .

Anti-Inflammatory Properties

Inflammation plays a central role in various diseases, including autoimmune disorders and chronic conditions. Oprea1_479253’s chemical structure suggests potential anti-inflammatory activity. Researchers have examined its effects on inflammatory pathways, such as NF-κB and cytokine production. Preclinical studies may shed light on its therapeutic potential .

Anticancer Potential

Thienopyrimidine derivatives, including Oprea1_479253, have drawn interest as potential anticancer agents. Their ability to modulate kinases and inhibit cell proliferation warrants further exploration. Researchers have investigated their effects on specific cancer cell lines, tumor growth, and apoptosis induction. Clinical trials are necessary to validate their efficacy .

Neuroprotective Effects

Neurodegenerative diseases, such as Alzheimer’s and Parkinson’s, require effective treatments. Oprea1_479253’s unique structure suggests possible neuroprotective properties. Studies have explored its impact on neuronal survival, oxidative stress, and neurotransmitter systems. Animal models and in vitro assays provide valuable insights .

Antiviral Activity

Viruses pose global health threats, necessitating the discovery of new antiviral agents. Oprea1_479253’s chemical scaffold may exhibit antiviral effects. Researchers have evaluated its activity against specific viruses, including herpesviruses and influenza. Mechanistic studies and clinical trials are essential to assess its potential .

作用機序

将来の方向性

Given the wide range of biological activities exhibited by thieno[2,3-d]pyrimidines, there is significant potential for future research in this area. This could include the development of new synthetic methods, the exploration of new biological activities, and the design of new drugs based on this class of compounds .

特性

IUPAC Name |

5-(2,4-dichlorophenyl)-11-ethyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17Cl2N3OS/c1-2-22-6-5-11-13(8-22)24-17-14(11)16(23)20-15(21-17)10-4-3-9(18)7-12(10)19/h3-4,7,15,21H,2,5-6,8H2,1H3,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYWZVLBUEKUOCL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCC2=C(C1)SC3=C2C(=O)NC(N3)C4=C(C=C(C=C4)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17Cl2N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2,4-dichlorophenyl)-7-ethyl-2,3,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(1H)-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

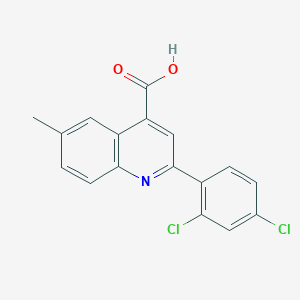

![propyl 2-({[6-bromo-2-(3-methylphenyl)-4-quinolinyl]carbonyl}amino)-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4265328.png)

![isopropyl 2-({[6-bromo-2-(3-methylphenyl)-4-quinolinyl]carbonyl}amino)-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4265333.png)

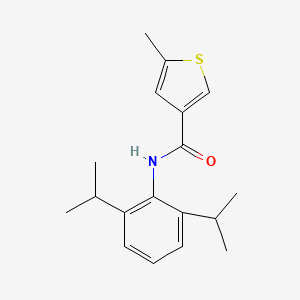

![6-bromo-N-[3-cyano-6-(1,1-dimethylpropyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-2-(3-methylphenyl)-4-quinolinecarboxamide](/img/structure/B4265335.png)

![methyl 2-({[6-bromo-2-(3-methylphenyl)-4-quinolinyl]carbonyl}amino)-6-(1,1-dimethylpropyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4265338.png)

![6-bromo-N-[2-(3-chlorophenyl)ethyl]-2-(3-methylphenyl)-4-quinolinecarboxamide](/img/structure/B4265343.png)

![N-[4-(aminosulfonyl)benzyl]-6-bromo-2-(3-methylphenyl)-4-quinolinecarboxamide](/img/structure/B4265350.png)

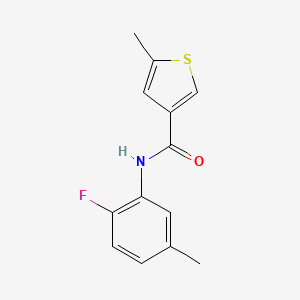

![N-[1-(4-tert-butylphenyl)ethyl]-4-propoxybenzamide](/img/structure/B4265351.png)

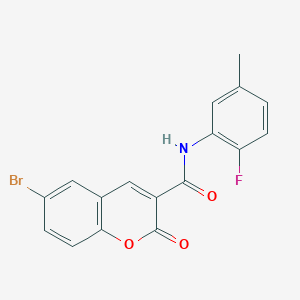

![2-{5-[(3,4-dichlorophenoxy)methyl]-2-furyl}-7-ethyl-2,3,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B4265421.png)